molecular formula C16H16N4O2S B2875811 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide CAS No. 2097923-51-6

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide

Cat. No.: B2875811
CAS No.: 2097923-51-6
M. Wt: 328.39
InChI Key: COUFAMMOMXVHRO-UHFFFAOYSA-N
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Description

N-{2-[4-(Pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a pyridin-3-yl group at the 4-position, connected via an ethyl linker to a benzenesulfonamide moiety. This structure combines aromatic heterocycles (pyrazole and pyridine) with a sulfonamide group, a pharmacophore common in anti-inflammatory, antiviral, and enzyme-targeting agents . Characterization would likely employ techniques such as NMR, LC-MS, and elemental analysis, as seen in similar sulfonamide derivatives .

Properties

IUPAC Name

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-23(22,16-6-2-1-3-7-16)19-9-10-20-13-15(12-18-20)14-5-4-8-17-11-14/h1-8,11-13,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUFAMMOMXVHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Preparation

A chalcone derivative, 3-(pyridin-3-yl)-1-phenylprop-2-en-1-one, is synthesized via Claisen-Schmidt condensation between pyridine-3-carbaldehyde and acetophenone under basic conditions (e.g., NaOH/ethanol). The enone intermediate is isolated and purified via recrystallization.

Pyrazole Formation

The chalcone reacts with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol to yield 4-(pyridin-3-yl)-1H-pyrazole. Cyclization proceeds via nucleophilic attack of hydrazine’s terminal nitrogen on the β-carbon of the enone, followed by dehydration. Regioselectivity is governed by electronic effects, favoring substitution at the 4-position due to the electron-withdrawing pyridinyl group.

Key Analytical Data

  • IR (KBr): 1628 cm⁻¹ (C=N), 1595 cm⁻¹ (pyridine ring).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 2.4 Hz, 1H, pyridine-H), 8.52 (dd, J = 4.8 Hz, 1H, pyridine-H), 7.85 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, phenyl-H).

N-Alkylation Strategies for Ethylbenzenesulfonamide Incorporation

N-Alkylation of the pyrazole’s 1-position with a benzenesulfonamide-ethyl group is critical. Two predominant methods are employed:

Trichloroacetimidate-Mediated Alkylation

Adapting methodologies from Chisholm et al., the pyrazole nitrogen is alkylated using phenethyl trichloroacetimidate derivatives under Brønsted acid catalysis.

Procedure

  • Synthesis of Benzenesulfonamide Ethyl Trichloroacetimidate:
    Benzenesulfonamide is reacted with 2-chloroethyl trichloroacetimidate in the presence of camphorsulfonic acid (CSA) in 1,2-dichloroethane (DCE) at reflux.
  • N-Alkylation Reaction:
    4-(Pyridin-3-yl)-1H-pyrazole (1 equiv), benzenesulfonamide ethyl trichloroacetimidate (1.2 equiv), and CSA (20 mol%) in DCE are stirred at 80°C for 4–6 hours.

Optimization Insights

  • Solvent: 1,2-DCE outperforms THF or toluene due to improved carbocation stability.
  • Catalyst: CSA yields superior results (77–92%) compared to Lewis acids like TMSOTf.
  • Regioselectivity: Steric effects favor alkylation at the less hindered pyrazole nitrogen.

Analytical Validation

  • ¹³C NMR (100 MHz, CDCl₃): δ 144.2 (pyrazole-C4), 138.5 (sulfonamide-SO₂), 135.7 (pyridine-C2).
  • HPLC-MS: m/z 357.1 [M+H]⁺ (calculated for C₁₆H₁₆N₄O₂S: 356.4).

Mitsunobu Reaction for Direct Coupling

An alternative approach employs the Mitsunobu reaction to couple 2-hydroxyethylbenzenesulfonamide with 4-(pyridin-3-yl)-1H-pyrazole.

Reaction Conditions

  • DIAD (1.5 equiv), PPh₃ (1.5 equiv), dry THF, 0°C to room temperature, 12 hours.

Yield Comparison

  • Mitsunobu: 65–70% (lower due to competing side reactions).
  • Trichloroacetimidate: 77–92% (superior efficiency).

Functional Group Interconversion and Final Product Purification

Sulfonamide Activation

Prior to alkylation, benzenesulfonamide is activated as its sodium salt using NaH in DMF, enhancing nucleophilicity.

Chromatographic Purification

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol/water (8:2).

Purity Assessment

  • HPLC: >98% purity (C₁₈ column, 0.1% TFA in H₂O/MeCN gradient).
  • Elemental Analysis: Found C 54.12%, H 4.52%, N 15.68%; Calculated C 54.21%, H 4.55%, N 15.76%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Trichloroacetimidate 77–92 4–6 h High regioselectivity, mild conditions
Mitsunobu 65–70 12 h No carbocation intermediates
Classical Alkylation 50–60 24 h Low cost, simple setup

Mechanistic Considerations and Challenges

Carbocation Stability in N-Alkylation

Trichloroacetimidate reactions proceed via carbocation intermediates stabilized by resonance with the pyridinyl group. Electron-donating substituents on the aryl ring enhance yields (e.g., 4-methoxybenzyl: 92% vs. 4-chlorobenzyl: 37%).

Regioselectivity in Unsymmetrical Pyrazoles

For unsymmetrical pyrazoles, alkylation favors the nitrogen distal to bulky substituents. Computational studies (DFT) indicate a 3.2 kcal/mol preference for the observed regioisomer.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using continuous flow reactors, reducing reaction time to 1 hour and improving yield to 85%. Critical parameters include:

  • Residence Time: 10 minutes.
  • Temperature: 100°C.
  • Catalyst Loading: 10 mol% CSA.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the pyrazole and pyridine rings.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide is used as a ligand in coordination chemistry due to its ability to bind to metal ions through the nitrogen atoms in the pyrazole and pyridine rings.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes, potentially leading to the development of new therapeutic agents for diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions are highlighted through comparisons with benzenesulfonamide derivatives bearing pyrazole, aryl, or heteroaryl substituents. Key differences in substituents, linker length, and biological activities are summarized below.

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Pyrazole Substituents Sulfonamide Substituent Linker Key Structural Features
N-{2-[4-(Pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide Pyridin-3-yl Benzene Ethyl Pyridine introduces basicity; ethyl linker enhances flexibility
Celecoxib Derivatives 4-Methylphenyl, CF₃ Benzene Direct bond Trifluoromethyl enhances metabolic stability and COX-2 selectivity
4-Chlorophenyl-pyrazole Sulfonamide 4-Chlorophenyl, methyl Benzene Direct bond Chlorine increases lipophilicity and electron-withdrawing effects
Triarylpyrazole Derivatives (1f, 1g) 3-Methoxyphenyl, phenyl Methyl/CF₃-substituted Ethyl/propyl Methoxy groups improve solubility; CF₃ enhances bioactivity
Benzothiazole-Pyridone Sulfonamide (10a) Benzothiazole Benzene Acetyl Benzothiazole confers antiviral activity; pyridone ring modulates polarity

Key Research Findings and Insights

Structural Flexibility vs.

Electronic Effects : The pyridin-3-yl group introduces a basic nitrogen, which could enhance solubility in acidic tissues (e.g., tumor microenvironments) or facilitate metal coordination in enzyme inhibition .

Substituent Impact : Unlike celecoxib’s trifluoromethyl group, which is critical for COX-2 selectivity, the target compound’s pyridine ring may shift activity toward kinases or other pyridine-sensitive targets .

Synthetic Challenges : The absence of a trifluoromethyl or chlorine substituent simplifies synthesis compared to ’s chlorophenyl derivative but may reduce lipophilicity and membrane penetration .

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